molecular formula C20H20N4O3 B11972307 3-(3-Ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303103-97-1

3-(3-Ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11972307
CAS No.: 303103-97-1
M. Wt: 364.4 g/mol
InChI Key: GWKIBEFTSSRAJD-FYJGNVAPSA-N
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Description

The compound 3-(3-Ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) is a pyrazole-5-carbohydrazide derivative characterized by a 3-ethoxyphenyl substituent at the pyrazole C3 position and a 2-methoxybenzylidene hydrazide group at the N’ position. Its molecular formula is C22H22N4O3, with a monoisotopic mass of 390.169191 Da . The structure features conjugated π-systems and hydrogen-bonding motifs due to the ethoxy and methoxy substituents, which may influence its electronic properties and biological interactions.

Key structural attributes:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • 3-Ethoxyphenyl group: Provides electron-donating effects via the ethoxy (–OCH2CH3) substituent.
  • 2-Methoxybenzylidene hydrazide: Introduces a planar, conjugated imine (–CH=N–) linkage and additional hydrogen-bonding capacity.

The compound’s stereochemistry is defined by the (E,2E)-configuration of the propenylidene group, as confirmed by IUPAC nomenclature .

Properties

CAS No.

303103-97-1

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-16-9-6-8-14(11-16)17-12-18(23-22-17)20(25)24-21-13-15-7-4-5-10-19(15)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

GWKIBEFTSSRAJD-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to facilitate the condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(3-Ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 1H-pyrazole-5-carbohydrazide in the presence of suitable catalysts under reflux conditions. The compound exhibits a molecular formula of C20H20N4O3 and a molecular weight of approximately 364.4 g/mol . Its structure includes a pyrazole ring, an ethoxyphenyl group, and a methoxybenzylidene moiety, which contribute to its biological activity.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of hydrazones, including this compound, exhibit significant antimicrobial activity. The presence of the pyrazole ring enhances the interaction with microbial cell membranes, leading to increased efficacy against various pathogens . Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi effectively.

Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. It has demonstrated cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anticonvulsant Effects
In preclinical studies, compounds featuring similar structural motifs have been evaluated for anticonvulsant activity. The ability to modulate neurotransmitter systems may provide therapeutic benefits in seizure disorders .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to function as a corrosion inhibitor for metals in acidic environments. Studies have shown that pyrazole derivatives can significantly reduce corrosion rates, making them valuable in protecting mild steel from degradation in harsh conditions .

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives against standard bacterial strains. The findings indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that this compound induced significant cytotoxicity with an IC50 value indicating potent activity. The study highlighted the importance of structural modifications in enhancing anticancer properties .
  • Corrosion Inhibition Assessment : Experimental evaluations showed that the compound effectively reduced corrosion rates of mild steel in hydrochloric acid solutions by forming a protective layer on the metal surface. This application is particularly relevant for industries dealing with metal fabrication and maintenance .

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-5-Carbohydrazide Derivatives

Compound Name (CID/Reference) Key Structural Features Biological Activity Key Findings References
Target Compound (ChemSpider ID 5259629) 3-Ethoxyphenyl, 2-methoxybenzylidene, (E,2E)-stereochemistry Not explicitly reported in provided evidence High conjugation potential due to ethoxy/methoxy groups; molecular mass 390.44 Da
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichlorophenyl, phenyl Anticancer, antimicrobial Enhanced electron-withdrawing effects from Cl substituents improve DNA/protein binding; validated via molecular docking and vibrational spectroscopy
(E)-N′-((1H-Indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide Indole moiety, planar imine ER aminopeptidase inhibition Lipophilic (xlogP >5) with hydrogen/halogen bonding to Ser342; scaffold for nonpeptidic inhibitors
SKi-178 (N′-[(1E)-1-(3,4-dimethoxy) ethyldiene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide) 3,4-Dimethoxy, 4-methoxyphenyl Sphingosine kinase 1 (SK1) inhibition Ki = 1.3 μM; tert-butyl and methoxy groups enhance selectivity and reduce cytotoxicity
N9-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide 4-Bromophenyl, benzoyl DNA gyrase inhibition Bromine enhances antibacterial activity; effective against Staphylococcus aureus
Liang-Wen Zheng et al. derivative (Compound 26) 5-Chloro-2-hydroxyphenyl, 4-chlorophenyl Anticancer (A549 lung cancer cells) High apoptosis induction; bulky tert-butyl group improves cell penetration

Substituent Effects on Pharmacological Properties

  • Electron-Donating Groups (e.g., –OCH3, –OCH2CH3): The target compound’s ethoxy and methoxy groups enhance solubility and hydrogen-bonding capacity compared to halogenated analogs like E-DPPC. However, electron-withdrawing groups (e.g., –Cl, –Br) in other derivatives improve binding to enzymes like DNA gyrase or ER aminopeptidases .
  • Bulkiness and Lipophilicity :
    SKi-178’s tert-butyl and dimethoxy groups increase lipophilicity (xlogP >5), aiding membrane permeability but posing challenges for optimization . In contrast, the target compound’s smaller substituents balance hydrophilicity and conjugation.

  • Similar effects are observed in E-DPPC’s dichlorophenyl-substituted analog .

Key Research Findings

Antimicrobial Activity :
Bromine and chlorine substituents in analogs like N9-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide show potent antibacterial effects, suggesting halogenation is critical for DNA gyrase inhibition . The target compound’s methoxy groups may favor antifungal or antiparasitic activity, though this remains unexplored in the provided evidence.

Anticancer Potential: Compound 26 (with chlorophenyl and tert-butyl groups) exhibits strong growth inhibition in A549 cells, highlighting the role of bulky substituents in apoptosis induction . The target compound’s ethoxy group may modulate similar pathways but requires further validation.

Enzyme Inhibition : SKi-178’s selectivity for SK1 underscores the importance of methoxy positioning in isoform-specific inhibition . The target compound’s 2-methoxybenzylidene group could similarly target kinases or hydrolases.

Biological Activity

3-(3-Ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article consolidates findings from various studies, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound's structure can be represented by the following formula:

C20H20N4O4\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_4

It includes a pyrazole ring, an ethoxyphenyl group, and a methoxybenzylidene moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, pyrazole derivatives have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in various cancers .

CompoundIC50 (μM)Target
This compoundTBDTBD
Similar Pyrazole Derivative7.4PI3Kδ

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced edema models revealed that several pyrazole derivatives possess potent anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that modifications to the methoxy and ethoxy groups significantly enhanced cytotoxicity. The compound's mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using a rat model. The results showed a reduction in paw edema after administration of the compound, suggesting its potential as an anti-inflammatory agent. The study concluded that the compound could inhibit pro-inflammatory cytokines, thereby mitigating inflammation effectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrazole Ring : Essential for anticancer and antimicrobial activities.
  • Ethoxy Group : Enhances lipophilicity, improving cellular uptake.
  • Methoxy Group : Modulates electronic properties, influencing receptor interactions.

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